4-(3-Hydroxybut-1-en-1-yl)-3,3,5-trimethylcyclohexan-1-ol
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Overview
Description
4-(3-Hydroxybut-1-en-1-yl)-3,3,5-trimethylcyclohexan-1-ol is an organic compound with the molecular formula C13H24O2 It is a derivative of cyclohexanol and features a hydroxybutenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybut-1-en-1-yl)-3,3,5-trimethylcyclohexan-1-ol typically involves the reaction of 3,3,5-trimethylcyclohexanone with a suitable reagent to introduce the hydroxybutenyl group. One common method is the aldol condensation reaction, where the cyclohexanone is reacted with an aldehyde or ketone in the presence of a base catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxybut-1-en-1-yl)-3,3,5-trimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hydroxybutenyl group can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-oxobut-1-en-1-yl)-3,3,5-trimethylcyclohexan-1-one.
Reduction: Formation of 4-(3-hydroxybutyl)-3,3,5-trimethylcyclohexan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(3-Hydroxybut-1-en-1-yl)-3,3,5-trimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxybut-1-en-1-yl)-3,3,5-trimethylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and hydroxybutenyl groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-(3-hydroxybut-1-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one
- 4-(3-Hydroxybut-1-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol
Uniqueness
4-(3-Hydroxybut-1-en-1-yl)-3,3,5-trimethylcyclohexan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclohexane ring with a hydroxybutenyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
169512-18-9 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
4-(3-hydroxybut-1-enyl)-3,3,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C13H24O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,9-12,14-15H,7-8H2,1-4H3 |
InChI Key |
WIYDYJDQKNCJRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1C=CC(C)O)(C)C)O |
Origin of Product |
United States |
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